molecular formula C17H20N2O4 B15328345 (R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid

Cat. No.: B15328345
M. Wt: 316.35 g/mol
InChI Key: OGYMSFROKMYWOS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium borohydride in methanol at -40°C to achieve high yields . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amino alcohols .

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds .

Biology

In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets.

Medicine

In medicine, ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for use in various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. The quinoline group enhances the compound’s ability to interact with biological targets, making it more effective in certain applications compared to similar compounds .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-7-ylpropanoic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-6-7-12-5-4-8-18-13(12)9-11/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1

InChI Key

OGYMSFROKMYWOS-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=CC=N2)C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=CC=N2)C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.